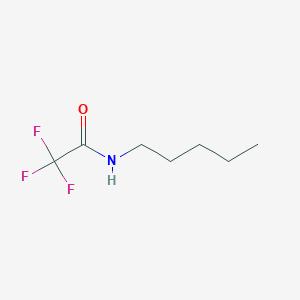
2,2,2-Trifluoro-n-pentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-n-pentylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
TFPA serves as a versatile building block in synthetic organic chemistry. Its trifluoromethyl group enhances lipophilicity, making it useful in the development of novel compounds with improved pharmacological properties. It can participate in various reactions including nucleophilic substitutions and cycloadditions.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Nucleophilic Substitution | TFPA with alkyl halides | |
| Cycloaddition | TFPA in [3+2] cycloadditions |
Biology
In biological research, TFPA has been investigated for its potential as an enzyme inhibitor and a modulator of protein interactions. The trifluoromethyl group can enhance binding affinity to biological targets.
- Enzyme Inhibition : Studies indicate that TFPA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Protein Modification : TFPA's ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein functions effectively.
Medicine
TFPA is being explored for its potential as a pharmaceutical intermediate in drug design. Its unique structure may lead to the development of new drugs targeting various diseases.
- Anticancer Activity : Preliminary studies have shown that TFPA can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
- Antimicrobial Properties : TFPA has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Industry
In industrial applications, TFPA is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.
- Specialty Chemicals : TFPA is used in the synthesis of fluorinated polymers and surfactants, which are valuable in various industrial processes.
Case Study 1: Anticancer Properties
A study evaluated the effects of TFPA on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of caspase pathways. The results indicated that TFPA could be a promising candidate for further development as an anticancer therapeutic.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of TFPA on specific metabolic enzymes revealed that it could effectively reduce enzyme activity linked to metabolic disorders, suggesting potential applications in treating conditions such as diabetes.
Propiedades
Número CAS |
14618-15-6 |
|---|---|
Fórmula molecular |
C7H12F3NO |
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
Clave InChI |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
SMILES canónico |
CCCCCNC(=O)C(F)(F)F |
Sinónimos |
2,2,2-Trifluoro-N-pentylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















